![molecular formula C16H21BO2 B14789599 (2S)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14789599.png)
(2S)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[61102,6]decane is a complex organic compound with a unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core and the introduction of the boron atom. Common reagents used in the synthesis include organoboranes, phenyl lithium, and various catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing reaction conditions to increase yield and reduce costs. Techniques such as microfluidization and green chemistry approaches are being explored to make the process more sustainable and efficient .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce boron-containing alcohols.
Applications De Recherche Scientifique
(2S)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound is being investigated for its use in materials science, particularly in the development of new polymers and catalysts .
Mécanisme D'action
The mechanism of action of (2S)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with nucleophiles, making it a useful tool in biochemical assays and drug design. The compound’s tricyclic structure also allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane: shares similarities with other boron-containing compounds, such as boronic acids and boronate esters.
(-)-carvone: A natural compound found in spearmint, known for its bioactive properties.
Uniqueness
What sets this compound apart is its unique tricyclic structure, which provides distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C16H21BO2 |
|---|---|
Poids moléculaire |
256.1 g/mol |
Nom IUPAC |
(2S)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
InChI |
InChI=1S/C16H21BO2/c1-15(2)11-9-13(15)16(3)14(10-11)18-17(19-16)12-7-5-4-6-8-12/h4-8,11,13-14H,9-10H2,1-3H3/t11?,13?,14?,16-/m0/s1 |
Clé InChI |
OZQWJKOXOILFRR-LUSXFMQSSA-N |
SMILES isomérique |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C4=CC=CC=C4 |
SMILES canonique |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



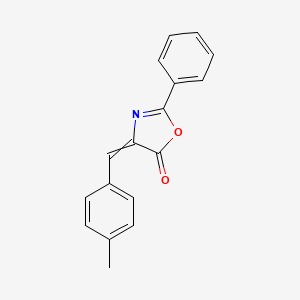
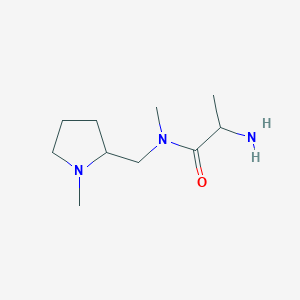
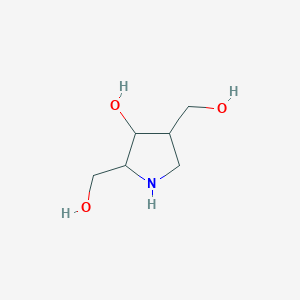
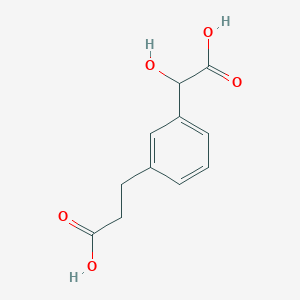
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14789549.png)
![O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride](/img/structure/B14789558.png)
![1-{4-[(6-Aminoquinazolin-4-Yl)amino]phenyl}-3-[3-Tert-Butyl-1-(3-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14789566.png)
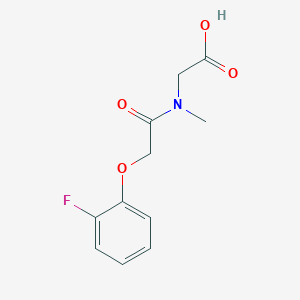
![7,20-Dibromo-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene](/img/structure/B14789575.png)
![4-[[(4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol](/img/structure/B14789576.png)

![N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide](/img/structure/B14789582.png)
![tert-butyl N-[4-[2-aminopropanoyl(cyclopropyl)amino]cyclohexyl]carbamate](/img/structure/B14789585.png)
